Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate
Description
Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate is a synthetic sulfonamide derivative featuring a 3,4-dimethoxyphenyl group and a 4-methylbenzenesulfonyl moiety linked via a butanoate ester. This compound is structurally designed to combine the electronic effects of methoxy substituents with the steric and electronic properties of the sulfonamide group, which are critical for modulating biological activity and solubility.
Properties
CAS No. |
24310-38-1 |
|---|---|
Molecular Formula |
C21H27NO6S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)butanoate |
InChI |
InChI=1S/C21H27NO6S/c1-5-28-21(23)7-6-14-22(17-10-13-19(26-3)20(15-17)27-4)29(24,25)18-11-8-16(2)9-12-18/h8-13,15H,5-7,14H2,1-4H3 |
InChI Key |
HFXDDMJNSRNZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonamide Intermediate
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3,4-Dimethoxyaniline + 4-methylbenzenesulfonyl chloride | Base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | Formation of N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- The base scavenges the HCl generated, driving the reaction forward.
- The product is isolated by aqueous workup and purified by recrystallization or chromatography.
Alkylation to Form the Target Compound
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 2 | N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide + ethyl 4-bromobutanoate | Base (e.g., potassium carbonate or sodium hydride), polar aprotic solvent (e.g., DMF or DMSO), 50–80 °C, inert atmosphere | N-alkylation to yield Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate |
- The sulfonamide nitrogen acts as a nucleophile attacking the alkyl halide.
- The reaction temperature and time are optimized to maximize yield and minimize side reactions.
- The product is purified by column chromatography or recrystallization.
Purification and Characterization
- Purification methods include silica gel chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane).
- Characterization is performed by NMR (1H and 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.
- Melting point determination and elemental analysis may also be conducted.
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the yield of the alkylation step; potassium carbonate in DMF is commonly preferred for its balance of reactivity and mildness.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion and helps avoid over-alkylation or decomposition.
- The sulfonamide intermediate is stable under the reaction conditions, allowing for efficient coupling.
- Yields reported in literature for similar sulfonamide alkylations range from 65% to 85%, depending on reaction scale and purification efficiency.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonamide formation | 3,4-Dimethoxyaniline, 4-methylbenzenesulfonyl chloride, base | 0–25 °C, DCM or similar solvent | 80–90% | Anhydrous conditions critical |
| 2 | N-Alkylation | Sulfonamide intermediate, ethyl 4-bromobutanoate, base | 50–80 °C, DMF, inert atmosphere | 65–85% | Base choice affects selectivity |
| 3 | Purification | Chromatography or recrystallization | Ambient temperature | - | Confirm purity by NMR, MS |
Chemical Reactions Analysis
NSC 105686 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 105686 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.
Scientific Research Applications
Chemical Profile
- Chemical Name : Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate
- CAS Number : 24310-38-1
- Molecular Formula : C21H27NO6S
- Molecular Weight : 405.51 g/mol
This compound exhibits a range of biological activities that make it a candidate for further research and application in pharmacology and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. Its structural components allow it to interact with cellular pathways involved in tumor growth and proliferation.
Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of the dimethoxyphenyl group enhances its interaction with specific targets involved in cancer progression.
Anti-inflammatory Properties
The sulfonamide moiety present in the compound has been associated with anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study : In vivo experiments indicated that the compound reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
Case Study : In vitro assays showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Drug Development
The diverse biological activities of this compound position it as a promising candidate for drug development. Its potential roles in anticancer therapies and anti-inflammatory treatments are particularly noteworthy.
Mechanistic Studies
Research involving this compound can provide insights into the mechanisms of action related to its biological activities. Understanding how it interacts with molecular targets can lead to enhanced therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows for SAR studies to identify which functional groups contribute most significantly to its biological activity. This can inform modifications that enhance efficacy or reduce side effects.
Mechanism of Action
The mechanism by which NSC 105686 exerts its effects involves specific molecular targets and pathways. It interacts with enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
Structure : Methyl ester analog lacking the sulfonamide group.
Key Differences :
- Functional Groups: D1 contains a simple methoxy-substituted phenylbutanoate ester, whereas the target compound incorporates a sulfonamide bridge and an additional 4-methylbenzenesulfonyl group.
- Synthesis: D1 is synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol, achieving a 94% yield . The target compound likely requires sulfonylation and amine coupling steps, which may reduce synthetic efficiency.
- Applications : D1 and its derivatives are intermediates in synthesizing bioactive molecules, such as antioxidants or anti-inflammatory agents. The sulfonamide in the target compound may enhance binding to enzymes like cyclooxygenases or serotonin receptors.
Table 1 : Comparison of Key Features
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine backbone.
Key Differences :
- Functional Groups : Rip-B replaces the sulfonamide and ester groups with a benzamide, altering hydrogen-bonding capacity and lipophilicity.
- Synthesis : Rip-B is synthesized via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) . The target compound’s sulfonamide synthesis may involve harsher conditions (e.g., sulfonyl chloride reactions).
- Bioactivity : Benzamides like Rip-B are explored for neuroprotective or anticancer properties. The sulfonamide in the target compound may improve metabolic stability compared to the amide in Rip-B .
USP Verapamil Related Compound B
Structure : A nitrile-containing derivative with multiple methoxy groups and a hydrochlorinated tertiary amine.
Key Differences :
- Functional Groups : The verapamil analog includes a nitrile and tertiary amine, contrasting with the sulfonamide and ester in the target compound.
- Applications : As a verapamil impurity, this compound highlights structural features affecting calcium channel modulation. The target compound’s sulfonamide may favor different ion channel interactions .
Table 2 : Pharmacokinetic and Structural Insights
4-(4-Chloro-2-methylphenoxy)butanoate (MCPB)
Structure: Phenoxybutanoate ester with chlorinated and methylated aryl groups. Key Differences:
- Functional Groups: MCPB’s phenoxy group and chloro substituent contrast with the sulfonamide and methoxy groups in the target compound.
- This highlights how aryl substitution patterns dictate biological specificity .
Research Findings and Trends
- Sulfonamide vs. Amide/Ester : Sulfonamides generally exhibit higher metabolic stability than amides (e.g., Rip-B) and esters (e.g., D1), making the target compound a candidate for prolonged activity .
- Methoxy Substitution : The 3,4-dimethoxy motif, common to D1, Rip-B, and the target compound, enhances lipophilicity and π-π stacking, critical for CNS penetration or enzyme binding .
- Synthetic Challenges : Sulfonamide formation (target compound) may require multi-step protocols compared to simpler esterifications (D1) or amide couplings (Rip-B), impacting scalability .
Q & A
Basic: What are the key synthetic methodologies for preparing derivatives of 3,4-dimethoxyphenyl-substituted butanoates?
Methodological Answer:
The synthesis of 3,4-dimethoxyphenyl-substituted butanoates typically involves esterification, Friedel-Crafts acylation, and reductive amination. For example, methyl 4-(3,4-dimethoxyphenyl)butanoate can be synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid using H₂SO₄ in methanol (94% yield) . Friedel-Crafts reactions, as demonstrated with methoxybenzene and 2-butenoyl chloride using AlCl₃ in carbon disulfide, are critical for introducing aromatic substituents . Reductive steps (e.g., hydrogenation over Pd/C or Raney nickel) are employed to stabilize intermediates, such as converting ketones to secondary amines .
Basic: How can researchers characterize the structural integrity of ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate?
Methodological Answer:
Characterization requires a multi-technique approach:
- 1H/13C NMR : Confirm substituent positions and assess purity. For example, methoxy groups (δ ~3.7–3.9 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm) should be distinct .
- HPLC-MS : Verify molecular weight and detect side products (e.g., incomplete esterification or sulfonylation).
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Basic: What role do protecting groups play in the synthesis of this compound?
Methodological Answer:
Protecting groups like methoxy or benzyloxy are used to prevent unwanted side reactions. For instance, 3,4-dimethoxyphenyl groups stabilize aromatic rings during Friedel-Crafts acylation, while benzyl groups in intermediates (e.g., 4-(3,4-bis(benzyloxy)phenyl)butan-1-ol) protect hydroxyl groups during sulfonylation . Deprotection (e.g., hydrogenolysis or acid treatment) is performed in later stages to restore functional groups .
Advanced: How can reaction conditions be optimized to improve yields in the sulfonylation step?
Methodological Answer:
Optimization involves:
- Catalyst screening : Compare AlCl₃ (Friedel-Crafts) vs. milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation efficiency vs. benzene .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of sulfonamide intermediates.
- DOE (Design of Experiments) : Use factorial designs to test variables like molar ratios (e.g., sulfonyl chloride:amine) and reaction time .
Advanced: How should researchers address contradictory data in reductive amination yields?
Methodological Answer:
Contradictions in yields (e.g., Pd/C vs. Raney nickel) can arise from:
- Substrate sensitivity : Pd/C may over-reduce aromatic rings, while Raney nickel selectively targets ketones .
- Purity of intermediates : Impurities in the ketone precursor (e.g., 1-(4-methoxyphenyl)-2-buten-1-one) can lower yields. Validate intermediates via HPLC before reduction .
- Hydrogen pressure : Higher pressures (50–100 psi) may improve Pd/C efficiency but require safety protocols.
Advanced: What mechanistic insights guide the design of analogs with modified bioactivity?
Methodological Answer:
Key mechanistic considerations include:
- Electronic effects : Electron-donating groups (e.g., methoxy) enhance aromatic stability during electrophilic substitution .
- Steric hindrance : Bulky substituents on the sulfonamide group may impede enzyme binding. Computational modeling (e.g., DFT) predicts steric/electronic profiles .
- Metabolic stability : Ester hydrolysis rates (e.g., ethyl vs. methyl esters) influence bioavailability. In vitro assays (e.g., microsomal stability tests) can optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
